3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide
CAS No.: 320417-63-8
Cat. No.: VC7370716
Molecular Formula: C21H12ClF2N3O2
Molecular Weight: 411.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320417-63-8 |
|---|---|
| Molecular Formula | C21H12ClF2N3O2 |
| Molecular Weight | 411.79 |
| IUPAC Name | 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxophthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H12ClF2N3O2/c22-12-5-8-14(9-6-12)27-21(29)16-4-2-1-3-15(16)19(26-27)20(28)25-18-10-7-13(23)11-17(18)24/h1-11H,(H,25,28) |
| Standard InChI Key | LTZBZLFWNHJELN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=C(C=C4)F)F |
Introduction
3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound with a molecular formula of C21H12ClF2N3O2 and a molecular weight of 411.8 g/mol . This compound belongs to the phthalazine class, which is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis and Preparation
The synthesis of 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of a phthalazine precursor with appropriate chlorophenyl and difluorophenyl derivatives. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Biological Activity
While specific biological activity data for 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide are not widely reported, compounds within the phthalazine class have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of fluorine and chlorine atoms in the molecule could enhance its lipophilicity and interaction with biological targets.
Research Findings and Future Directions
Research on phthalazine derivatives often focuses on their potential therapeutic applications. Future studies on 3-(4-chlorophenyl)-N-(2,4-difluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide could explore its efficacy in various biological assays to determine its potential as a drug candidate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume